Cycloheximide

Description

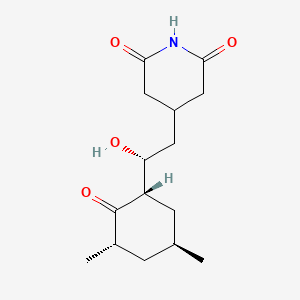

This compound is a dicarboximide that is 4-(2-hydroxyethyl)piperidine-2,6-dione in which one of the hydrogens attached to the carbon bearing the hydroxy group is replaced by a 3,5-dimethyl-2-oxocyclohexyl group. It is an antibiotic produced by the bacterium Streptomyces griseus. It has a role as a bacterial metabolite, a protein synthesis inhibitor, a neuroprotective agent, an anticoronaviral agent and a ferroptosis inhibitor. It is a member of piperidones, a piperidine antibiotic, an antibiotic fungicide, a dicarboximide, a secondary alcohol and a cyclic ketone. It is functionally related to a piperidine-2,6-dione.

This compound is a natural product found in Streptomyces, Streptomyces pulveraceus, and Streptomyces griseus with data available.

This compound can cause developmental toxicity according to state or federal government labeling requirements.

Antibiotic substance isolated from streptomycin-producing strains of Streptomyces griseus. It acts by inhibiting elongation during protein synthesis.

Structure

3D Structure

Properties

IUPAC Name |

4-[(2R)-2-[(1S,3S,5S)-3,5-dimethyl-2-oxocyclohexyl]-2-hydroxyethyl]piperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4/c1-8-3-9(2)15(20)11(4-8)12(17)5-10-6-13(18)16-14(19)7-10/h8-12,17H,3-7H2,1-2H3,(H,16,18,19)/t8-,9-,11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPHMISFOHDHNIV-FSZOTQKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(=O)C(C1)C(CC2CC(=O)NC(=O)C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H](C(=O)[C@@H](C1)[C@@H](CC2CC(=O)NC(=O)C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4 | |

| Record name | CYCLOHEXIMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4936 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOHEXIMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0244 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6024882 | |

| Record name | Cycloheximide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cycloheximide appears as colorless crystals. Used as a fungicide and as a anticancer drug. (EPA, 1998), Colorless solid; [ICSC] White to beige powder; [MSDSonline], COLOURLESS CRYSTALS. | |

| Record name | CYCLOHEXIMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4936 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cycloheximide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4592 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYCLOHEXIMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0244 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

10 to 50 mg/mL at 68 °F (NTP, 1992), At 2 °C (g/100 ml): water 2.1; amyl acetate 7; sol in chloroform, ether, methanol, ethanol; insol in saturated hydrocarbons, INSOL IN PETROLEUM ETHER, Isopropyl alcohol 5.5 g/100 ml; acetone 33.0 g/100 ml; cyclohexanone 19.0 g/100 ml (@ 20 °C), In water, 2.1X10-4 mg/l @ 25 °C, Solubility in water, g/100ml at 2 °C: 2.1 | |

| Record name | CYCLOHEXIMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4936 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOHEXIMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1552 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXIMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0244 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Plates from amyl acetate, water or 30% methanol, Crystals | |

CAS No. |

66-81-9, 4630-75-5 | |

| Record name | CYCLOHEXIMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4936 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (-)-Cycloheximide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-4-[(2S)-2-[(1R,3R,5R)-3,5-Dimethyl-2-oxocyclohexyl]-2-hydroxyethyl]-2,6-piperidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4630-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cycloheximide [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cycloheximide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758187 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cycloheximide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=185 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cycloheximide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cicloheximide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98600C0908 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYCLOHEXIMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1552 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXIMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0244 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

247 to 250 °F (EPA, 1998), 119.5-121 °C; also listed as 115-16 °C, Glistening plates from methanol; mp: 148-149; specific optical rotation: +22 deg @ 25 °C/D (2.3% in methanol) /Cycloheximide acetate/, 119.5-121 °C | |

| Record name | CYCLOHEXIMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4936 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOHEXIMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1552 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXIMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0244 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Cycloheximide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cycloheximide (B1669411), a natural product of Streptomyces griseus, is a potent and widely utilized inhibitor of eukaryotic protein synthesis. Its primary mechanism of action involves the specific targeting of the 80S ribosome, where it obstructs the elongation phase of translation. This technical guide provides a comprehensive overview of the molecular interactions, cellular effects, and experimental methodologies associated with this compound. It is intended to serve as a detailed resource for researchers and professionals in the fields of molecular biology, pharmacology, and drug development.

Core Mechanism of Action: Inhibition of Translational Elongation

This compound exerts its inhibitory effect by binding to the E-site (exit site) of the large (60S) ribosomal subunit in eukaryotes.[1][2] This binding event physically blocks the translocation step of the elongation cycle of protein synthesis.[3][4] Specifically, this compound interferes with the movement of deacylated tRNA from the P-site (peptidyl site) to the E-site, thereby stalling the ribosome on the mRNA transcript and preventing the incorporation of subsequent amino acids into the growing polypeptide chain.[1] While it effectively halts protein synthesis, mitochondrial protein synthesis remains resistant to this compound's effects.[3]

The interaction between this compound and the ribosome is specific and has been characterized at the molecular level. Footprinting experiments have identified a single cytidine (B196190) nucleotide, C3993, within the E-site of the 60S ribosomal subunit as a key component of the this compound binding pocket.[1][2] The structural basis of this interaction has been further elucidated by X-ray crystallography of the yeast 80S ribosome in complex with this compound (PDB ID: 4U3U).

dot

Caption: this compound binds to the E-site of the 80S ribosome, blocking tRNA translocation.

Quantitative Data

The inhibitory potency of this compound has been quantified across various experimental systems. The following tables summarize key quantitative parameters.

Table 1: Inhibitory Concentrations (IC50) of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| CEM | Leukemia | 0.12 | [5] |

| 9L | Gliosarcoma | 0.2 | [5] |

| SK-MEL-28 | Melanoma | 1 | [5] |

| HeLa | Cervical Cancer | 0.532 | [6] |

| Multiple Lines | Various | Mean of 0.062 | [7] |

Table 2: Binding Affinity of this compound to the Ribosome

| Parameter | Organism/System | Value | Reference |

| KD | Rabbit Reticulocyte Lysate | 15 µM | [1] |

| Ka | Saccharomyces cerevisiae (80S ribosome) | 2.0 (± 0.5) x 107 M-1 | [8][9] |

| Ka | Saccharomyces cerevisiae (60S subunit) | 5.5 (± 0.5) x 106 M-1 | [8][9] |

| Ki (for hFKBP12) | Human | 3.4 µM |

Experimental Protocols

In Vitro Translation Assay

This assay measures the effect of this compound on the synthesis of a reporter protein in a cell-free system.

Materials:

-

Rabbit Reticulocyte Lysate or other suitable cell-free expression system

-

Reporter mRNA (e.g., Luciferase)

-

Amino acid mixture (containing a labeled amino acid like 35S-methionine)

-

This compound stock solution

-

Reaction buffer

Procedure:

-

Assemble the in vitro translation reaction mixture according to the manufacturer's instructions, including the cell-free lysate, reaction buffer, amino acid mixture, and reporter mRNA.

-

Add varying concentrations of this compound to the reaction tubes. Include a no-Cycloheximide control.

-

Incubate the reactions at the recommended temperature (typically 30°C) for a specified time (e.g., 60-90 minutes).[10]

-

Stop the reaction and precipitate the newly synthesized proteins using trichloroacetic acid (TCA).

-

Collect the protein precipitates on a filter membrane and wash to remove unincorporated labeled amino acids.

-

Quantify the amount of incorporated radioactivity using a scintillation counter.

-

Plot the percentage of protein synthesis inhibition against the this compound concentration to determine the IC50 value.

dot

Caption: Workflow for an in vitro translation assay to assess this compound's inhibitory effect.

This compound Chase Assay

This assay is used to determine the half-life of a specific protein within cells.[11]

Materials:

-

Cultured cells expressing the protein of interest

-

Complete cell culture medium

-

This compound stock solution (typically 10-100 µg/mL)

-

Lysis buffer

-

Antibodies for Western blotting

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with this compound at a concentration sufficient to completely inhibit protein synthesis.[12]

-

Harvest cell lysates at various time points after the addition of this compound (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Separate the protein lysates by SDS-PAGE and transfer to a membrane for Western blotting.

-

Probe the membrane with a primary antibody specific for the protein of interest and a loading control (e.g., β-actin).

-

Detect the protein bands using a secondary antibody conjugated to a detection enzyme (e.g., HRP).

-

Quantify the band intensities and plot the relative amount of the protein of interest over time.

-

Calculate the protein half-life from the decay curve.

Effects on Cellular Signaling Pathways

Inhibition of global protein synthesis by this compound can have secondary effects on various cellular signaling pathways.

PI3K/Akt Signaling Pathway

Studies have shown that inhibition of protein synthesis by this compound can lead to the phosphorylation and activation of Akt, a key kinase in the PI3K/Akt signaling pathway.[13] This activation appears to be mediated primarily through the PI3K pathway.[13]

dot

Caption: this compound-induced protein synthesis inhibition can activate the PI3K/Akt pathway.

RhoA Signaling Pathway

This compound has been shown to disrupt the actin cytoskeleton, and this effect is mediated, at least in part, by the suppression of the small GTPase RhoA signaling pathway.[14]

dot

Caption: this compound can suppress the RhoA signaling pathway, leading to actin disruption.

Conclusion

This compound remains an indispensable tool in molecular and cellular biology for the acute inhibition of protein synthesis. Its well-defined mechanism of action, targeting the translocation step of ribosomal elongation, allows for precise experimental control. Researchers and drug development professionals should be cognizant of its potent activity and its potential secondary effects on cellular signaling pathways. The quantitative data and experimental protocols provided in this guide offer a robust framework for the effective and informed use of this compound in a research setting.

References

- 1. Inhibition of Eukaryotic Translation Elongation by this compound and Lactimidomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Cyclohexamide(CHX) as a translation elongation inhibitor in Eukaryotes [regina-thequeen.tistory.com]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Binding of this compound to ribosomes from wild-type and mutant strains of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Binding of this compound to ribosomes from wild-type and mutant strains of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. en.bio-protocol.org [en.bio-protocol.org]

- 12. bio-protocol.org [bio-protocol.org]

- 13. Inhibition of Protein Synthesis Alters Protein Degradation through Activation of Protein Kinase B (AKT) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound Inhibits Actin Cytoskeletal Dynamics by Suppressing Signaling via RhoA - PubMed [pubmed.ncbi.nlm.nih.gov]

Cycloheximide: A Technical Guide on its Discovery, Mechanism, and Application

This guide provides a comprehensive overview of the discovery, historical context, and mechanism of action of cycloheximide (B1669411), a pivotal tool in molecular biology. It is intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Historical Context

This compound was discovered in 1946 by Alma Joslyn Whiffen-Barksdale, a mycologist at the Upjohn Company.[1] The discovery emerged from the intensive post-World War II era of antibiotic research, a period characterized by systematic screening of soil microorganisms for novel antimicrobial compounds. This compound was isolated from the bacterium Streptomyces griseus, the same species that yielded streptomycin.[1][2][3][4] Initially identified for its potent antifungal properties, it was given the trade name Actidione.[4]

While its high toxicity in humans precluded its use as a clinical therapeutic, its unique mode of action—the specific inhibition of protein synthesis in eukaryotic cells—quickly established it as an invaluable tool for in vitro biomedical research.[1][3] This specificity allows for the study of cellular processes that depend on de novo protein synthesis, without affecting prokaryotic systems.[3]

Mechanism of Action: Inhibition of Eukaryotic Translation

This compound specifically targets the elongation step of protein synthesis in eukaryotic cells.[1][5][6] It does not affect prokaryotic or mitochondrial ribosomes, making it a highly selective inhibitor.[1]

The core mechanism involves this compound binding to the E-site (exit site) of the large (60S) ribosomal subunit.[5][7] This binding action physically interferes with the translocation process, which is the movement of tRNA molecules and mRNA in relation to the ribosome, a step mediated by eukaryotic elongation factor 2 (eEF2).[5] By occupying the E-site, this compound prevents the deacylated tRNA from moving out of the P-site (peptidyl site), thereby stalling the ribosome after one round of translocation and halting further polypeptide chain elongation.[5] The effects of this compound are rapid and reversible; its removal from the culture medium allows protein synthesis to resume.[1][8]

Quantitative Data

The efficacy of this compound varies significantly among different fungal species and eukaryotic cell types. The following tables summarize key quantitative data from early and contemporary studies.

Table 1: Fungal Susceptibility to this compound

| Fungal Species | Minimum Inhibitory Concentration (µg/mL) | Reference |

|---|---|---|

| Candida albicans | 12.5 | [1] |

| Mycosphaerella graminicola | 47.2 - 85.4 | [1] |

| Saccharomyces cerevisiae | 0.05 - 1.6 |[1] |

Table 2: this compound Resistance in Tetrahymena Mutants

| Allele Combination | Minimal Lethal Dose (µg/mL) | Reference |

|---|---|---|

| Wild Type | 6 | [9] |

| ChxA | 125 | [9] |

| ChxB | 10 | [9] |

| ChxA-ChxB | 175 |[9] |

Key Experimental Protocol: this compound Chase Assay

The this compound (CHX) chase assay is a fundamental technique used to determine the half-life of a specific protein by inhibiting its synthesis and observing its subsequent degradation over time.[2][10]

Objective: To measure the stability and degradation rate of a target protein in cultured eukaryotic cells.

Materials:

-

Cultured eukaryotic cells (e.g., yeast, mammalian cell lines)

-

Complete cell culture medium

-

This compound (stock solution, e.g., 20-50 mg/mL in DMSO)[2][11]

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., NP-40 or RIPA buffer with freshly added protease inhibitors)[11][12]

-

SDS-PAGE equipment and reagents

-

Western blotting equipment and reagents

-

Primary antibody against the protein of interest

-

Primary antibody against a stable loading control protein (e.g., β-actin, GAPDH, Pgk1)[14][15]

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence detection reagents

Methodology:

-

Cell Culture: Seed cells in multiple plates or wells to allow for harvesting at different time points. Grow cells to a desired confluency (typically 80-90%).[11]

-

This compound Treatment:

-

Time-Course Incubation: Incubate the remaining plates at 37°C. Harvest cells at subsequent time points (e.g., 1, 2, 4, 8, 12 hours), as determined by the expected stability of the protein of interest.[10][13]

-

Cell Lysis:

-

At each time point, place the dish on ice and wash the cells once with ice-cold PBS.[11][12]

-

Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes.[11][12]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.[11][12]

-

Centrifuge the lysate at high speed (e.g., 12,000 x g) at 4°C for 15-30 minutes to pellet cell debris.[12][13]

-

-

Protein Quantification:

-

Collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.[13]

-

-

Western Blot Analysis:

-

Normalize the total protein amount for each sample (e.g., 30-50 µg per lane).[11]

-

Prepare samples with Laemmli buffer and denature by boiling at 95-100°C for 5-10 minutes.[11][12]

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Probe the membrane with the primary antibody for the target protein and the loading control protein.

-

Incubate with the appropriate secondary antibody and visualize using a chemiluminescence system.

-

-

Data Analysis:

-

Quantify the band intensity for the target protein and the loading control at each time point using densitometry software (e.g., ImageJ).[10][15]

-

Normalize the target protein signal to the loading control signal for each time point.

-

Plot the normalized protein abundance against time. The time point at which the protein level is reduced by 50% relative to t=0 is the protein's half-life.

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Chase Analysis of Protein Degradation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dcfinechemicals.com [dcfinechemicals.com]

- 4. discofinechem.com [discofinechem.com]

- 5. Inhibition of Eukaryotic Translation Elongation by this compound and Lactimidomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deciphering the Relationship Between Cycloheximides Structures and Their Different Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of C13-Aminobenzoyl this compound Derivatives that Potently Inhibit Translation Elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Initial inhibition and recovery of protein synthesis in this compound-treated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isolation and Genetic Characterization of a Mutation Affecting Ribosomal Resistance to this compound in Tetrahymena - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound chase - Wikipedia [en.wikipedia.org]

- 11. This compound (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Analysis of Protein Stability by the this compound Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. bio-protocol.org [bio-protocol.org]

Cycloheximide: A Technical Guide to its Inhibition of Eukaryotic Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloheximide (B1669411) (CHX) is a naturally occurring fungicide produced by the bacterium Streptomyces griseus.[1] For decades, it has served as a cornerstone tool in biomedical research, valued for its potent and specific inhibition of protein synthesis in eukaryotic cells.[1][2] Its rapid and reversible action makes it an indispensable reagent for a wide range of applications, from determining protein half-lives to studying the cellular consequences of translational arrest.[1][2] This guide provides an in-depth examination of the molecular mechanisms underlying this compound's inhibitory activity, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate its function and application.

Core Mechanism of Action: Stalling the Ribosome

This compound exerts its effect by targeting the elongation phase of eukaryotic translation. The core of its inhibitory action lies in its ability to physically obstruct the intricate mechanical process of the ribosome.

1. Binding to the 60S Ribosomal Subunit: The primary target of this compound is the large (60S) subunit of the eukaryotic 80S ribosome.[3][4] It specifically binds to the E-site (Exit site), which is the location from which deacylated tRNA exits the ribosome after donating its amino acid to the growing polypeptide chain.[3][5][6] Footprinting experiments have precisely identified the binding pocket, revealing that this compound protects a single cytidine (B196190) nucleotide, C3993, in the E-site of the 28S rRNA.[3][5][7][8][9]

2. Inhibition of eEF2-Mediated Translocation: The binding of this compound to the E-site directly interferes with the translocation step of elongation.[1][2][3][5][10] This critical step, mediated by eukaryotic Elongation Factor 2 (eEF2), involves the coordinated movement of the two tRNAs (in the A and P sites) and the mRNA by one codon.[3] By occupying the E-site, this compound creates a steric hindrance that prevents the deacylated tRNA from moving from the P-site to the E-site.[11] This "jams" the ribosome, effectively freezing it on the mRNA transcript and halting any further elongation of the polypeptide chain.[12] The ribosome is arrested in a pre-translocation state with the peptidyl-tRNA in the A-site.[12][13]

Figure 1. this compound binds to the ribosomal E-site, blocking tRNA translocation.

Quantitative Analysis of Inhibition

The efficacy of this compound can be quantified through various parameters, including its binding affinity for the ribosome and its concentration-dependent inhibition of protein synthesis.

| Parameter | Value | Organism/System | Reference |

| Binding Affinity (KD) | ~15 µM | Eukaryotic 80S Ribosomes | [3] |

| Association Constant (Ka) | 2.0 (± 0.5) x 107 M-1 | Saccharomyces cerevisiae 80S Ribosomes | [4][14] |

| Inhibition Concentration | 1 µM | Isolated Hepatocytes | [15] |

| Resulting Inhibition | ≥86% inhibition of [3H]leucine incorporation | Isolated Hepatocytes | [15] |

| Inhibition Concentration | 18 µM | Perfused Rat Liver | [16] |

| Resulting Inhibition | 93% inhibition of valine incorporation | Perfused Rat Liver | [16] |

| In Vitro IC50 | 0.16 µM | Anti-MERS-CoV activity in Vero cells | [17] |

Downstream Cellular Effects: Beyond Translation

While the primary effect of this compound is the immediate cessation of protein synthesis, this action triggers secondary cellular stress responses. Notably, the inhibition of protein synthesis can lead to the activation of survival pathways, such as the PI3K/AKT signaling cascade.[10] This activation can, in turn, affect the degradation rates of certain proteins, a critical consideration when using this compound to measure protein half-lives.[10]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Cyclohexamide(CHX) as a translation elongation inhibitor in Eukaryotes [regina-thequeen.tistory.com]

- 3. Inhibition of Eukaryotic Translation Elongation by this compound and Lactimidomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Binding of this compound to ribosomes from wild-type and mutant strains of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. researchgate.net [researchgate.net]

- 7. npd.riken.jp [npd.riken.jp]

- 8. researchgate.net [researchgate.net]

- 9. matilda.science [matilda.science]

- 10. Inhibition of Protein Synthesis Alters Protein Degradation through Activation of Protein Kinase B (AKT) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Structure of the translating Neurospora ribosome arrested by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. journals.asm.org [journals.asm.org]

- 15. Initial inhibition and recovery of protein synthesis in this compound-treated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of this compound on protein degradation and gluconeogenesis in the perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. rndsystems.com [rndsystems.com]

Cycloheximide's Differential Inhibition of Eukaryotic and Prokaryotic Ribosomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloheximide (B1669411), a glutarimide (B196013) antibiotic produced by Streptomyces griseus, is a potent and highly specific inhibitor of protein synthesis in eukaryotic organisms. Its mechanism of action involves the targeted disruption of the elongation phase of translation, a process fundamental to cell growth, proliferation, and function. This technical guide provides an in-depth exploration of the molecular basis for this compound's selective activity against eukaryotic ribosomes, contrasting it with its ineffectiveness against their prokaryotic counterparts. We will delve into the structural and functional disparities between eukaryotic (80S) and prokaryotic (70S) ribosomes that underpin this specificity. Furthermore, this guide will present quantitative data on the inhibitory concentrations and binding affinities of this compound, detail key experimental protocols for studying its effects, and provide visual representations of the underlying molecular pathways and experimental workflows.

Introduction: The Ribosome as a Therapeutic Target

The ribosome, a complex molecular machine responsible for protein synthesis, represents a critical target for a vast array of antimicrobial and anticancer agents. The fundamental differences in the architecture and composition of eukaryotic and prokaryotic ribosomes provide a basis for the development of selective inhibitors. Eukaryotic cells possess larger 80S ribosomes, composed of 40S and 60S subunits, while prokaryotic cells have smaller 70S ribosomes, consisting of 30S and 50S subunits.[1][2] These structural distinctions, along with differences in ribosomal RNA (rRNA) and protein components, are the primary determinants of the selective action of many antibiotics.[3] this compound serves as a classic example of an inhibitor that exploits these differences to specifically target eukaryotic protein synthesis.

Mechanism of Action: How this compound Halts Eukaryotic Translation

This compound exerts its inhibitory effect by specifically targeting the elongation stage of protein synthesis in eukaryotes.[4] The core mechanism involves its interaction with the 60S ribosomal subunit, leading to a stall in the translocation process.[5]

Binding to the E-site of the 60S Ribosomal Subunit

Structural and biochemical studies have precisely mapped the binding site of this compound to the E-site (exit site) of the large (60S) ribosomal subunit.[5][6] The E-site is the location where deacylated tRNA transiently binds before exiting the ribosome. By occupying this crucial site, this compound physically obstructs the movement of the peptidyl-tRNA from the A-site (aminoacyl site) to the P-site (peptidyl site), a critical step in the elongation cycle.[6]

Inhibition of eEF2-Mediated Translocation

The translocation step in eukaryotic translation is catalyzed by the eukaryotic elongation factor 2 (eEF2), a GTP-dependent translocase.[7] After the formation of a peptide bond, eEF2 facilitates the movement of the ribosome along the mRNA by one codon, which also repositions the tRNAs in the A and P sites. This compound's presence in the E-site allosterically inhibits the function of eEF2, effectively freezing the ribosome on the mRNA strand and preventing further polypeptide chain elongation.[7]

The following diagram illustrates the eukaryotic translation elongation cycle and the point of inhibition by this compound.

The Basis of Selectivity: Eukaryotic vs. Prokaryotic Ribosomes

The remarkable specificity of this compound for eukaryotic ribosomes stems from fundamental structural differences between the 80S and 70S ribosomes.

Ribosomal Structure and Composition

| Feature | Eukaryotic Ribosome | Prokaryotic Ribosome |

| Total Size | 80S | 70S |

| Subunits | 60S (large) and 40S (small) | 50S (large) and 30S (small) |

| rRNA in Large Subunit | 28S, 5.8S, 5S | 23S, 5S |

| rRNA in Small Subunit | 18S | 16S |

| Proteins | ~80 different proteins | ~50 different proteins |

Table 1: Key Differences Between Eukaryotic and Prokaryotic Ribosomes.[1][3]

The binding pocket for this compound within the E-site of the 60S subunit is a highly conserved feature among eukaryotes but is absent in the 50S subunit of prokaryotic ribosomes. This structural divergence is the primary reason why this compound does not inhibit bacterial protein synthesis.

Quantitative Data

The following tables summarize the quantitative data regarding the inhibitory effects of this compound.

Inhibitory Concentration (IC50) Values

| Organism/Cell Type | Assay | IC50 | Reference |

| Vero cells | Anti-MERS-CoV activity | 0.16 µM | |

| CEM cells | Anticancer activity | 0.12 µM | [8] |

| 9L cells | Anticancer activity | 0.2 µM | [8] |

| SK-MEL-28 cells | Anticancer activity | 1 µM | [8] |

| HepG2 cells | Protein synthesis inhibition | 6.6 µM | [9] |

| Primary rat hepatocytes | Protein synthesis inhibition | 0.29 µM | [9] |

| Escherichia coli | Protein synthesis | No significant inhibition | [2][10] |

Table 2: IC50 values of this compound in various eukaryotic cell lines and its lack of effect in prokaryotes.

Binding Affinity (Kd)

| Ribosome Type | Method | Dissociation Constant (Kd) | Reference |

| Eukaryotic (80S) | Not specified | 15 µM | [5] |

| Prokaryotic (70S) | Not applicable | No specific binding |

Table 3: Binding affinity of this compound for eukaryotic ribosomes.

Experimental Protocols

The following are detailed methodologies for key experiments used to study the effects of this compound.

In Vitro Translation Inhibition Assay

This assay directly measures the effect of this compound on protein synthesis in a cell-free system.

Materials:

-

Rabbit reticulocyte lysate or wheat germ extract

-

Amino acid mixture (containing a radiolabeled amino acid, e.g., 35S-methionine)

-

mRNA template (e.g., luciferase mRNA)

-

This compound stock solution

-

TCA (trichloroacetic acid)

-

Scintillation fluid and counter

Procedure:

-

Prepare a master mix of the in vitro translation system according to the manufacturer's instructions, including the mRNA template and the amino acid mixture with the radiolabeled amino acid.

-

Aliquot the master mix into a series of microcentrifuge tubes.

-

Add varying concentrations of this compound to the tubes. Include a no-cycloheximide control.

-

Incubate the reactions at the optimal temperature (typically 30°C or 37°C) for a set period (e.g., 60-90 minutes).

-

Stop the reactions by adding an equal volume of ice-cold 10% TCA to precipitate the newly synthesized proteins.

-

Collect the protein precipitates on glass fiber filters by vacuum filtration.

-

Wash the filters with 5% TCA and then with ethanol (B145695) to remove unincorporated radiolabeled amino acids.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Plot the percentage of protein synthesis inhibition against the this compound concentration to determine the IC50 value.

Ribosome Profiling

This technique provides a snapshot of all the ribosome positions on mRNA at a specific moment, revealing the effects of translation inhibitors.

Procedure Outline:

-

Cell Treatment: Treat cultured cells with this compound to arrest translating ribosomes.

-

Lysis: Lyse the cells under conditions that maintain ribosome integrity.

-

Nuclease Footprinting: Treat the lysate with RNase to digest mRNA that is not protected by ribosomes.

-

Ribosome Isolation: Isolate the 80S monosomes (ribosomes bound to mRNA fragments) by sucrose gradient centrifugation.

-

RNA Extraction: Extract the ribosome-protected mRNA fragments (footprints).

-

Library Preparation: Prepare a cDNA library from the footprints for high-throughput sequencing.

-

Sequencing and Data Analysis: Sequence the cDNA library and align the reads to a reference genome to determine the positions and density of ribosomes on each mRNA.

This compound Chase Assay

This assay is used to determine the half-life of a specific protein by inhibiting new protein synthesis and observing the rate of degradation of the existing protein pool.

Procedure:

-

Culture cells to an appropriate confluency.

-

Treat the cells with a concentration of this compound sufficient to block protein synthesis.

-

At various time points after this compound addition (e.g., 0, 2, 4, 8, 12 hours), harvest the cells.

-

Prepare cell lysates from each time point.

-

Determine the protein concentration of each lysate.

-

Analyze equal amounts of protein from each time point by SDS-PAGE and Western blotting using an antibody specific for the protein of interest.

-

Quantify the band intensity for the target protein at each time point.

-

Plot the protein level against time to determine the protein's half-life.

Conclusion

This compound remains an invaluable tool in cell and molecular biology research due to its potent and specific inhibition of eukaryotic protein synthesis. Its mechanism of action, centered on binding to the E-site of the 60S ribosomal subunit and obstructing eEF2-mediated translocation, is a direct consequence of the structural and compositional differences between eukaryotic and prokaryotic ribosomes. This high degree of selectivity allows researchers to dissect the intricacies of eukaryotic translation, study protein turnover, and investigate the cellular consequences of protein synthesis inhibition. For professionals in drug development, the principles underlying this compound's specificity offer a compelling paradigm for the design of novel therapeutics that target unique features of pathogenic or cancerous cells while minimizing off-target effects on host or healthy cells. The quantitative data and experimental protocols provided in this guide serve as a comprehensive resource for the effective application of this compound in a research setting.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Effects of this compound and puromycin on cytotoxic activity of Escherichia coli verocytotoxin (Shiga-like toxin) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inadequacy of the Eucaryote Inhibitor this compound in Studies of Protozoan Grazing on Bacteria at the Freshwater-Sediment Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Eukaryotic Translation Elongation by this compound and Lactimidomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of eukaryotic translation elongation by this compound and lactimidomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. selleckchem.com [selleckchem.com]

- 9. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Strong and widespread this compound resistance in Stichococcus-like eukaryotic algal taxa - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Basics of Protein Half-Life Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental concepts and techniques for studying protein half-life, a critical parameter in understanding protein function, regulation, and the development of novel therapeutics. Accurate determination of protein stability is essential for elucidating cellular processes and for the design and evaluation of drugs that target specific proteins for degradation or stabilization.

Introduction to Protein Half-Life

Protein half-life (t½) is the time it takes for 50% of a specific protein population to be degraded within a cell. This dynamic process is a key aspect of proteostasis, the maintenance of a stable and functional proteome. The half-life of proteins can vary dramatically, from mere minutes to several days, reflecting their diverse functions and regulatory mechanisms.[1] Short-lived proteins are often involved in signaling and cell cycle regulation, allowing for rapid responses to cellular cues, while long-lived proteins typically have structural roles.[2][3] In mammalian cells, the average half-life of proteins is approximately 1-2 days.[1]

The controlled degradation of proteins is primarily mediated by the ubiquitin-proteasome system (UPS), a complex and highly regulated pathway responsible for the removal of misfolded or damaged proteins, as well as the timely destruction of regulatory proteins.[4][5] Understanding the mechanisms that govern protein stability is paramount in drug development, where modulating the half-life of a therapeutic protein or a disease-related protein can be a key therapeutic strategy.

Key Experimental Methodologies

Two primary methods are widely employed to determine the half-life of a protein of interest: the cycloheximide (B1669411) (CHX) chase assay and pulse-chase analysis.[6]

This compound (CHX) Chase Assay

The this compound (CHX) chase assay is a widely used method that involves treating cells with CHX, a potent inhibitor of protein synthesis in eukaryotes.[7] By blocking the production of new proteins, the decay of the pre-existing pool of the protein of interest can be monitored over time.[8]

Materials:

-

Cell culture reagents (media, serum, antibiotics)

-

This compound (CHX) stock solution (e.g., 10 mg/ml in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the protein of interest

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding: Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of the experiment.

-

CHX Treatment: Treat the cells with an optimized concentration of CHX. The effective concentration is cell-line dependent and should be determined empirically, but typically ranges from 5 to 300 µg/ml.[9][10][11] A time-course experiment is then initiated.

-

Cell Lysis: At various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours), wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.[12] The 0-hour time point represents the initial amount of the protein before degradation begins.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay to ensure equal loading for subsequent analysis.[9]

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each time point by SDS-PAGE and transfer the proteins to a membrane.

-

Immunodetection: Block the membrane and probe with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.

-

Signal Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Quantify the intensity of the protein bands at each time point. The half-life is determined by plotting the protein abundance against time and fitting the data to a one-phase decay curve. The time at which the protein level is reduced to 50% of the initial amount (time 0) is the half-life.[9]

Pulse-Chase Analysis

Pulse-chase analysis is a more direct method for measuring protein half-life that involves the metabolic labeling of newly synthesized proteins.[7][13] This technique offers the advantage of not requiring protein synthesis inhibitors, which can sometimes have secondary effects on cellular physiology.

Materials:

-

Methionine/cysteine-free cell culture medium

-

[³⁵S]Methionine/cysteine labeling mix

-

Complete cell culture medium

-

Ice-cold PBS

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Primary antibody for immunoprecipitation

-

Protein A/G agarose (B213101) beads

-

Wash buffers

-

SDS-PAGE sample buffer

-

Scintillation fluid and counter or autoradiography equipment

Procedure:

-

Starvation (Pre-incubation): Culture cells in methionine/cysteine-free medium for a short period (e.g., 30 minutes) to deplete the intracellular pool of these amino acids.[14]

-

Pulse Labeling: Replace the starvation medium with medium containing [³⁵S]methionine/cysteine and incubate for a short "pulse" period (e.g., 30 minutes to 2 hours) to label newly synthesized proteins.[14]

-

Chase: Remove the labeling medium, wash the cells with PBS, and add complete medium containing an excess of unlabeled methionine and cysteine. This "chase" prevents further incorporation of the radiolabel.

-

Time Course Collection: At various time points during the chase (e.g., 0, 1, 2, 4, 8 hours), wash the cells with ice-cold PBS and lyse them.

-

Immunoprecipitation: Pre-clear the cell lysates and then immunoprecipitate the protein of interest using a specific primary antibody and protein A/G beads.

-

Washing: Thoroughly wash the immunoprecipitates to remove non-specifically bound proteins.

-

Elution and SDS-PAGE: Elute the protein from the beads using SDS-PAGE sample buffer and separate the proteins by SDS-PAGE.

-

Detection and Quantification: Detect the radiolabeled protein by autoradiography or quantify the radioactivity in the protein band using a scintillation counter.

-

Data Analysis: Plot the amount of radioactivity remaining at each time point and calculate the half-life as the time required for the signal to decrease by 50%.[15]

Quantitative Data Presentation

The following tables summarize key quantitative data relevant to protein half-life studies.

| Parameter | Typical Value/Range | Cell Type/Context | Reference |

| Median Protein Half-Life | 8.7 hours | Human cells | [2] |

| Common Protein Half-Life Range | 4 - 14 hours | Human cells | [2] |

| Mitochondrial Protein Half-Life (Median) | 16.9 hours | Human cells | [2] |

| Secreted Protein Half-Life (IGFBP1) | 0.3 hours | Human cells | [2] |

| Long-lived Proteins | 24 - 200 hours | Dividing mammalian cell lines | [3] |

| Short-lived Proteins | < 10 hours | Dividing mammalian cell lines | [3] |

Table 1: Representative Protein Half-Lives in Mammalian Cells

| Reagent | Cell Line | Effective Concentration | Reference |

| This compound (CHX) | CL1-5 (Lung adenocarcinoma) | 50 - 300 µg/ml | [9] |

| This compound (CHX) | HEK293T (Human embryonic kidney) | 100 µg/ml | [11] |

| This compound (CHX) | SN56 (Septal neuron) | 100 µg/ml | [16] |

| This compound (CHX) | HeLa (Human cervical cancer) | 5 - 15 µg/ml | [17] |

| This compound (CHX) | Jurkat (T-lymphocyte) | 50 µg/ml | [10] |

Table 2: Effective Concentrations of this compound for Various Cell Lines

Visualization of Key Pathways and Workflows

The Ubiquitin-Proteasome System (UPS)

The UPS is the primary pathway for selective protein degradation in eukaryotic cells.[4] It involves the concerted action of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[5] This enzymatic cascade results in the covalent attachment of a polyubiquitin (B1169507) chain to the target protein, marking it for recognition and degradation by the 26S proteasome.[5][18]

Caption: The Ubiquitin-Proteasome Pathway for targeted protein degradation.

Experimental Workflow for this compound (CHX) Chase Assay

The workflow for a CHX chase assay begins with cell treatment and culminates in data analysis to determine protein half-life.

Caption: Workflow of a this compound (CHX) chase assay.

Experimental Workflow for Pulse-Chase Analysis

The pulse-chase workflow involves metabolic labeling followed by immunoprecipitation and detection of the labeled protein.

Caption: Workflow of a pulse-chase experiment for protein half-life determination.

References

- 1. Protein - Wikipedia [en.wikipedia.org]

- 2. Systematic study of the dynamics and half-lives of newly synthesized proteins in human cells - Chemical Science (RSC Publishing) DOI:10.1039/C5SC03826J [pubs.rsc.org]

- 3. Maximum entropy determination of mammalian proteome dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. researchgate.net [researchgate.net]

- 6. Determining Protein Half-Lives | Springer Nature Experiments [experiments.springernature.com]

- 7. bitesizebio.com [bitesizebio.com]

- 8. This compound (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of Protein Stability by the this compound Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | Cell Signaling Technology [cellsignal.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]

- 13. Pulse-chase based Half-Life Detection Service - Creative Biolabs [half-life-extension.creative-biolabs.com]

- 14. Assessment of Modulation of Protein Stability Using Pulse-chase Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. Frontiers | SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Cycloheximide: An In-depth Technical Guide to its Application in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloheximide (B1669411) (CHX), a fungicide produced by the bacterium Streptomyces griseus, has become an indispensable tool in molecular biology.[1] Its potent ability to specifically inhibit eukaryotic protein synthesis has been leveraged to elucidate a wide range of cellular processes. This technical guide provides an in-depth overview of the core principles and applications of this compound, with a focus on its use in determining protein stability, dissecting signaling pathways, and inducing apoptosis. Detailed experimental protocols for its most common application, the this compound chase assay, are provided for both mammalian and yeast model systems. Furthermore, this guide summarizes key quantitative data and presents visual diagrams of its mechanism of action and its influence on critical cellular signaling pathways to aid researchers in designing and interpreting experiments.

Core Mechanism of Action

This compound's primary mechanism of action is the inhibition of protein biosynthesis in eukaryotic organisms.[2] It specifically targets the translocation step in translational elongation.[1][2] By binding to the E-site of the 60S ribosomal subunit, this compound interferes with the movement of tRNA molecules and mRNA in relation to the ribosome, thereby halting the polypeptide chain's extension.[3] This inhibition is rapid and reversible upon removal of the compound from the culture medium.[1][2] It is important to note that mitochondrial and prokaryotic protein synthesis are resistant to this compound.[1]

Caption: Mechanism of this compound Action on the Eukaryotic Ribosome.

Key Applications in Molecular Biology

Determination of Protein Half-life: The this compound Chase Assay

The most widespread application of this compound is in determining the half-life of a specific protein through an experiment known as the this compound (CHX) chase assay.[1][4] This technique allows for the measurement of protein stability by inhibiting de novo protein synthesis.[5] Once translation is halted, the decay of a pre-existing pool of a protein of interest can be monitored over time.[6] This is typically achieved by collecting cell lysates at various time points after the addition of CHX and analyzing the protein levels by Western blotting.[5] The rate of disappearance of the protein provides a measure of its degradation rate and allows for the calculation of its half-life.[5] The CHX chase assay is a powerful tool for understanding how different conditions, mutations, or drug treatments affect the stability of a protein.[5]

Elucidation of Signaling Pathways

This compound is also a valuable tool for dissecting the regulation of various signaling pathways by revealing the roles of short-lived proteins.

-

NF-κB Pathway: The transcription factor NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation, IκBα is degraded, allowing NF-κB to translocate to the nucleus and activate gene expression. One of the genes activated by NF-κB is that which encodes for IκBα itself, creating a negative feedback loop. Treatment with this compound prevents the resynthesis of IκBα, leading to a sustained or "superinduction" of NF-κB activity.[1] This phenomenon can be exploited to study the downstream consequences of prolonged NF-κB activation.[1]

-

mTOR Pathway: The mTORC1 signaling pathway is a central regulator of cell growth and is highly sensitive to nutrient availability, particularly amino acids.[7] Interestingly, this compound has been shown to activate mTORC1 signaling.[7][8] This is thought to occur because CHX inhibits the synthesis of labile protein repressors of the mTORC1 pathway, such as REDD1.[8] The rapid turnover of these repressors means that their levels quickly diminish upon CHX treatment, leading to the activation of mTORC1.[8]

-

MAPK/ERK Pathway: The MAPK/ERK pathway is crucial for cell proliferation, differentiation, and survival. The duration and intensity of ERK activation are tightly regulated, often by dual-specificity phosphatases (e.g., MKP-1) that are themselves rapidly transcribed and translated in response to pathway activation. This compound can be used to prevent the synthesis of these phosphatases, resulting in sustained ERK activation.[3] This allows researchers to study the cellular outcomes of prolonged versus transient ERK signaling.

Induction of Apoptosis

This compound can induce apoptosis in a variety of cell types. This effect is often cell-type dependent and can be dose-dependent.[9] In some systems, CHX alone can trigger apoptosis, while in others it acts as a sensitizer (B1316253) to other apoptotic stimuli, such as Tumor Necrosis Factor-alpha (TNF-α).[10][11] The pro-apoptotic effect of CHX is often attributed to its inhibition of the synthesis of short-lived anti-apoptotic proteins, such as cFLIP, which can shift the cellular balance towards cell death.[12][13]

Quantitative Data Summary

The effective concentration of this compound and the observed protein half-lives can vary significantly depending on the cell type and the specific protein of interest. The following tables provide a summary of commonly used concentrations and representative protein half-lives determined by CHX chase assays.

Table 1: Effective Concentrations of this compound for Protein Synthesis Inhibition

| Cell Type/Organism | Typical Concentration Range | IC50 | Notes |

| Mammalian Cell Lines (general) | 5 - 50 µg/mL[10] | Varies by cell line | It is recommended to perform a dose-response curve for new cell lines or experimental systems.[4] |

| HeLa (Human cervical cancer) | 5 - 30 µg/mL | 532 nM (~0.15 µg/mL) | Higher concentrations are often used to ensure complete and rapid inhibition. |

| HEK293A (Human embryonic kidney) | 100 µg/mL[14] | Not specified | A commonly cited concentration for robust inhibition. |

| CL1-5 (Human lung adenocarcinoma) | 50 - 300 µg/mL[4] | Not specified | Higher concentrations may be required for some cell lines.[4] |

| COLO 205 (Human colorectal cancer) | 5 µg/mL[11] | Not specified | Used in combination with TNF-α to sensitize cells to apoptosis.[11] |

| Saccharomyces cerevisiae (Yeast) | 200 - 250 µg/mL[15][16] | Not specified | Higher concentrations are typically required compared to mammalian cells. |

| Primary Rat Hepatocytes | Not specified | 290 ± 90 nmol/L[17] | IC50 for protein synthesis inhibition. |

Table 2: Representative Protein Half-Lives Determined by this compound Chase Assay

| Protein | Cell Line/Organism | Half-life (t½) | Reference |

| Slug | CL1-5 (Human lung adenocarcinoma) | ~40 minutes | [4] |

| REDD1 | Mouse Embryonic Fibroblasts | ~5 minutes | [8] |

| DDC (wild-type) | CHO (Chinese hamster ovary) | 19 ± 1 hours | [18] |

| DDC (S250F mutant) | CHO (Chinese hamster ovary) | 11 ± 1 hours | [18] |

| p53 | HEK293T (Human embryonic kidney) | ~30 minutes | [13] |

| HMGCS1 | HEK293 (Human embryonic kidney) | >10 hours (control), ~2.5 hours (with Torin1) | [19] |

Experimental Protocols

Detailed Protocol for this compound Chase Assay in Mammalian Cells

This protocol is a general guideline and may require optimization for specific cell lines and proteins.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

This compound (CHX) stock solution (e.g., 10 mg/mL in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) with freshly added protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Seeding: Seed cells in multi-well plates (e.g., 6-well or 12-well plates) at a density that will result in 70-80% confluency on the day of the experiment.

-

Cell Treatment:

-

On the day of the experiment, remove the culture medium.

-

Add fresh complete medium containing the desired final concentration of CHX (e.g., 10-100 µg/mL). For the zero-hour time point (t=0), add medium with the vehicle (e.g., DMSO) only.

-

Incubate the cells at 37°C in a CO₂ incubator for the desired time course (e.g., 0, 2, 4, 6, 8 hours). The time points should be chosen based on the expected stability of the protein of interest. For proteins with very short half-lives, shorter time intervals (e.g., 0, 15, 30, 60 minutes) may be necessary.[20]

-

-

Cell Lysis:

-

At each time point, place the plate on ice and aspirate the medium.

-

Wash the cells once with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.

-

Transfer the cell lysates to pre-chilled microcentrifuge tubes.

-

Incubate the lysates on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysates at high speed (e.g., 12,000 x g) at 4°C for 15 minutes to pellet cell debris.[20]

-

Transfer the supernatant (cleared lysate) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay or a similar method.

-

-

Sample Preparation and Western Blotting:

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Add SDS-PAGE sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-50 µg) per lane on an SDS-PAGE gel.

-

Perform electrophoresis and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Probe the membrane with a primary antibody against the protein of interest and a primary antibody against a stable loading control protein (e.g., β-actin, GAPDH, or tubulin).

-

Incubate with the appropriate secondary antibodies and detect the signals using a chemiluminescence-based detection system.

-

-

Data Analysis:

-

Quantify the band intensities for the protein of interest and the loading control at each time point using densitometry software (e.g., ImageJ).

-

Normalize the intensity of the protein of interest to the loading control for each time point.

-

Express the normalized protein levels as a percentage of the level at the t=0 time point.

-

Plot the percentage of remaining protein against time on a semi-logarithmic scale.

-

Determine the protein half-life, which is the time it takes for the protein level to decrease by 50%.

-

References

- 1. Superinduction of NF-kappa B by actinomycin D and this compound in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound-induced cPLA(2) activation is via the MKP-1 down-regulation and ERK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of Protein Stability by the this compound Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound chase - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound inhibits starvation-induced autophagy through mTORC1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rapid Turnover of the mTOR Complex 1 (mTORC1) Repressor REDD1 and Activation of mTORC1 Signaling Following Inhibition of Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Specific dual effect of this compound on B lymphocyte apoptosis: involvement of CPP32/caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | Cell Signaling Technology [cellsignal.com]

- 11. jpp.krakow.pl [jpp.krakow.pl]

- 12. NF-κB Inducers Upregulate cFLIP, a this compound-Sensitive Inhibitor of Death Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. protein half-life assesment - Protein and Proteomics [protocol-online.org]

- 14. Reddit - The heart of the internet [reddit.com]

- 15. researchgate.net [researchgate.net]

- 16. Assays to Measure ER-Associated Degradation in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pnas.org [pnas.org]

- 20. This compound (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]

The Origin of Cycloheximide from Streptomyces griseus: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloheximide (B1669411), a potent inhibitor of eukaryotic protein synthesis, is a secondary metabolite produced by the Gram-positive bacterium Streptomyces griseus.[1][2] This glutarimide (B196013) antibiotic has found widespread application in biomedical research as a tool to study cellular processes reliant on de novo protein synthesis. Its fungicidal properties have also led to its use in various industrial and agricultural applications. This technical guide provides a comprehensive overview of the origin of this compound from S. griseus, detailing its biosynthesis, methods for its production and isolation, and its biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product discovery, fermentation technology, and drug development.

Introduction

Streptomyces griseus, a soil-dwelling actinomycete, is a prolific producer of a diverse array of secondary metabolites, including the well-known antibiotic streptomycin. Among its arsenal (B13267) of bioactive compounds is this compound, a molecule that has played a pivotal role in molecular biology for decades.[1][2] this compound exerts its biological activity by targeting the 60S ribosomal subunit in eukaryotes, thereby interfering with the translocation step of protein synthesis.[1][2] This specific mechanism of action has made it an invaluable tool for elucidating the roles of short-lived proteins in various cellular pathways. This guide delves into the technical aspects of this compound, from its genetic origins within S. griseus to practical methodologies for its production and analysis.

Biosynthesis of this compound